molecular formula C12H12O2 B8421837 (3R)-6-ethenyl-3-methyl-3,4-dihydro-1H-isochromen-1-one

(3R)-6-ethenyl-3-methyl-3,4-dihydro-1H-isochromen-1-one

Cat. No.: B8421837
M. Wt: 188.22 g/mol
InChI Key: HLKDTWUSXGKVOO-MRVPVSSYSA-N
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Description

(3R)-6-ethenyl-3-methyl-3,4-dihydro-1H-isochromen-1-one is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(3R)-6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C12H12O2/c1-3-9-4-5-11-10(7-9)6-8(2)14-12(11)13/h3-5,7-8H,1,6H2,2H3/t8-/m1/s1

InChI Key

HLKDTWUSXGKVOO-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C=CC(=C2)C=C)C(=O)O1

Canonical SMILES

CC1CC2=C(C=CC(=C2)C=C)C(=O)O1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (3R)-6-bromo-3-methyl-3,4-dihydro-1H-isochromen-1-one (2.4 g, 9.96 mmol) and triethylamine (2.78 ml, 19.91 mmol) in EtOH (39.8 ml) was added to a microwave vial containing Cl2Pd(dppf)2-DCM (0.406 g, 0.498 mmol) and potassium vinyltrifluoroborate (2,000 g, 14.93 mmol). The contents of the vial were heated to 100° C. for 1 hour after which the mixture was cooled, diluted with chloroform (50 mL) and washed with aqueous ammonium chloride (25 mL). The organic layer was then dried over magnesium sulfate, filtered and the solvent was evaporated under reduced pressure. MPLC purification (15-60% EtOAc/Hex) gave 6-ethenyl-3-methyl-3,4-dihydro-1H-isochromen-1-one. 1H NMR (500 MHz; CDCl3): 8.07 (d, J=8.0 Hz, 1H), 7.44 (dd, J=1.2, 7.1 Hz, 1H), 7.26 (s, 1H), 6.75 (dd, J=10.8, 17.6 Hz, 1H), 5.90 (d, J=17.6 Hz, 1H), 5.44 (d, J=11 Hz, 1H), 4.75 (m, 1H), 2.96 (m, 2H), 1.54 (d, J=6.1 Hz, 3H); LC/MS (M+H)+189;
Name
(3R)-6-bromo-3-methyl-3,4-dihydro-1H-isochromen-1-one
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.78 mL
Type
reactant
Reaction Step One
Name
Quantity
39.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cl2Pd(dppf)2 DCM
Quantity
0.406 g
Type
reactant
Reaction Step Two
Quantity
14.93 mmol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 6-bromo-3-methyl-3,4-dihydro-1H-isochromen-1-one (2.4 g, 9.96 mmol) and triethylamine (2.78 ml, 19.91 mmol) in EtOH (39.8 ml) was added to a microwave vial containing Cl2Pd(dppf)2-DCM (0.406 g, 0.498 mmol) and potassium vinyltrifluoroborate (2.000 g, 14.93 mmol). The contents of the vial were heated to 100° C. for 1 hour after which the mixture was cooled, diluted with chloroform (50 mL) and washed with aqueous ammonium chloride (25 mL). The organic layer was then dried over magnesium sulfate, filtered and the solvent was evaporated under reduced pressure. MPLC purification (15-60% EtOAc/Hex) gave 6-ethenyl-3-methyl-3,4-dihydro-1H-isochromen-1-one.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.78 mL
Type
reactant
Reaction Step One
Name
Quantity
39.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cl2Pd(dppf)2 DCM
Quantity
0.406 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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